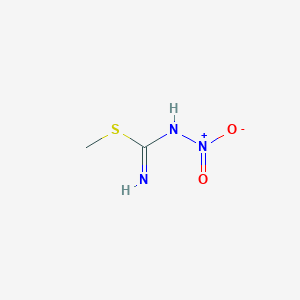

N-Nitro-S-methylisothiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Nitro-S-methylisothiourea: is a chemical compound with the molecular formula C2H5N3O2S and a molecular weight of 137.16 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Nitro-S-methylisothiourea can be synthesized through several methods. One common method involves the acylation of this compound followed by substitution with amines . Another method includes the treatment of this compound with methylamine to produce N-methyl nitroguanidine, which is then used in a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Substitution Reactions

N-Nitro-S-methylisothiourea participates in nucleophilic substitution reactions, particularly in the synthesis of guanidine derivatives. These reactions often involve displacement of the methylthio group (SMe) by amines or other nucleophiles.

Example Reaction Pathway

In a one-pot synthesis protocol ([RSC Publishing, 2018] ):

-

Reaction Conditions :

-

Substrate: N-Chlorophthalimide (1.0 mmol)

-

Solvent: Anhydrous MeCN (2.0 ml)

-

Reagents: Isocyanide (1.1 equiv.), Et₃N (1.0 equiv.), and substituted aniline (1.2 equiv.)

-

Temperature: 0°C → room temperature (rt) → 40°C

-

-

Products :

-

N,N′-Disubstituted guanidines (e.g., 5a–f , 7a–f ) with yields ranging from 27% to 73% (isolated).

-

| Entry | Isocyanide (R₁) | Aniline (R₂) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | t-Bu | 2,4-F | 7m | 73 |

| 2 | 4-MeOC₆H₄ | H | 7s | 42 |

| 3 | 3,4,5-MeOC₆H₂ | H | 7t | 43 |

| 4 | 4-FC₆H₄ | 4-CN | 7u | 27 |

This method enables efficient access to structurally diverse guanidines, which are valuable intermediates in medicinal chemistry .

Cyclization Reactions

The compound is utilized in the preparation of heterocyclic frameworks, such as 1,3,5-hexahydrotriazine-2-N-nitroimines , which exhibit insecticidal activity.

Key Reaction

-

Substrates : this compound reacts with hydrazines or amines under basic conditions.

-

Product : Triazine derivatives (e.g., 1,5-substituted-1,3,5-hexahydrotriazine-2-N-nitroimines ) .

Mechanism :

-

Nucleophilic attack by the amine/hydrazine on the thiourea carbon.

-

Elimination of methylthiolate (SMe⁻) and subsequent cyclization.

Scale-Up Considerations

-

Purity : Optimized reaction conditions (temperature, stoichiometry) ensure >95% purity.

-

Yield : Industrial processes achieve yields of 70–85%.

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-Nitro-S-methylisothiourea has the molecular formula C2H5N3O2S and a molecular weight of 137.16 g/mol. It functions primarily as an inhibitor of nitric oxide synthase (NOS), with a notable selectivity for neuronal nitric oxide synthase over endothelial NOS. The IC₅₀ values indicate that it has an IC₅₀ of 300 nM for neuronal NOS and 5.4 µM for endothelial NOS, demonstrating its efficacy in targeting specific NOS isoforms .

Biochemical Research

- Nitric Oxide Synthase Inhibition : this compound is extensively used in research to study the role of nitric oxide in various biological processes. Its ability to selectively inhibit neuronal nitric oxide synthase makes it a valuable tool for understanding neurovascular functions and the pathophysiology of neurodegenerative diseases .

- Mechanistic Studies : The compound is utilized to elucidate the mechanisms underlying nitric oxide signaling pathways, particularly in inflammation and oxidative stress responses. By inhibiting NOS, researchers can assess the downstream effects on cellular signaling and metabolic pathways .

Pharmacological Applications

- Therapeutic Potential : this compound has been investigated for its potential therapeutic applications in conditions where excessive nitric oxide production is detrimental, such as ischemia and neurodegeneration. Studies suggest that its inhibitory effects may confer protective benefits to neuronal tissues during ischemic events .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses by modulating nitric oxide levels. This application is particularly relevant in conditions like arthritis and other inflammatory diseases where nitric oxide plays a critical role .

Industrial Applications

- Chemical Synthesis : In industrial chemistry, this compound serves as an intermediate for synthesizing various chemical compounds. Its unique chemical structure allows it to participate in diverse reactions, including oxidation, reduction, and substitution reactions .

Data Table: Summary of Applications

Case Study 1: Neuroprotection in Ischemia

A study demonstrated that inhibition of glial cell nitric oxide synthase using this compound provided significant protection to young axons during ischemic events. The research highlighted the compound's ability to preserve mitochondrial integrity and function, suggesting its potential as a therapeutic agent for stroke recovery .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, this compound was shown to attenuate lipopolysaccharide-induced nitric oxide production in macrophages, indicating its role in modulating inflammatory responses. This study underscored the compound's dual action as both an anti-inflammatory agent and a research tool for studying immune responses .

Mecanismo De Acción

The mechanism of action of N-Nitro-S-methylisothiourea involves its role as an inhibitor of nitric oxide synthase. It exhibits selectivity for rat neuronal nitric oxide synthase, with an IC₅₀ value of 300 nM, compared to the endothelial enzyme, with an IC₅₀ value of 5.4 µM . This inhibition affects the production of nitric oxide, a signaling molecule involved in various physiological processes.

Comparación Con Compuestos Similares

Dinotefuran: A neonicotinoid insecticide with a similar nitroguanidine moiety.

Thiamethoxam: Another neonicotinoid insecticide synthesized from N-Nitro-S-methylisothiourea.

Uniqueness: this compound is unique due to its specific inhibitory effects on nitric oxide synthase and its applications in both scientific research and industrial processes. Its structural features and reactivity make it a valuable compound in various fields.

Propiedades

Fórmula molecular |

C2H5N3O2S |

|---|---|

Peso molecular |

135.15 g/mol |

Nombre IUPAC |

methyl N-nitrocarbamimidothioate |

InChI |

InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |

Clave InChI |

FLZZNZJENFNFOJ-UHFFFAOYSA-N |

SMILES canónico |

CSC(=N)N[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.